

# Griseolutein B: A Dihydrophenazine Derivative with Antimicrobial Potential

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## Compound of Interest

Compound Name: Griseolutein B

Cat. No.: B15579898

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## Introduction

**Griseolutein B** is a naturally occurring dihydrophenazine antibiotic produced by certain species of *Streptomyces*. As a member of the phenazine class of compounds, it is characterized by a core heterocyclic structure that is a derivative of phenazine. The dihydrophenazine core of **Griseolutein B** distinguishes it from the more oxidized phenazine compounds and is crucial for its biological activity. This document provides a comprehensive technical overview of **Griseolutein B**, including its chemical properties, biological activities, and what is known about its mechanism of action.

## Chemical and Physical Properties

**Griseolutein B** possesses a molecular formula of  $C_{17}H_{16}N_2O_6$  and a molecular weight of 344.32 g/mol. It is described as a yellow crystalline solid with a melting point of 220 °C (with decomposition). Its solubility profile indicates that it is soluble in ethyl acetate and alcohol, but insoluble in ether, benzene, and water.<sup>[1]</sup> The dihydrophenazine structure of **Griseolutein B** is known to be unstable and susceptible to oxidation, often converting to the more stable phenazine form, Griseolutein A.

Property	Value	Reference
Molecular Formula	C <sub>17</sub> H <sub>16</sub> N <sub>2</sub> O <sub>6</sub>	[1]
Molecular Weight	344.32 g/mol	[1]
Appearance	Yellow Crystalline Solid	[1]
Melting Point	220 °C (decomposition)	[1]
Solubility	Soluble in Ethyl Acetate, Alcohol; Insoluble in Ether, Benzene, Water	[1]

## Biological Activity

### Antibacterial Activity

**Griseolutein B** has demonstrated notable activity against Gram-positive bacteria. Early studies reported a minimum inhibitory concentration (MIC<sub>50</sub>) of 0.2–0.4 µg/mL against *Streptococcus pyogenes* and *Bacillus anthracis*. The broader spectrum of its antibacterial activity is an area of ongoing research.

Organism	MIC <sub>50</sub> (µg/mL)	Reference
<i>Streptococcus pyogenes</i>	0.2–0.4	
<i>Bacillus anthracis</i>	0.2–0.4	

### Cytotoxic Activity

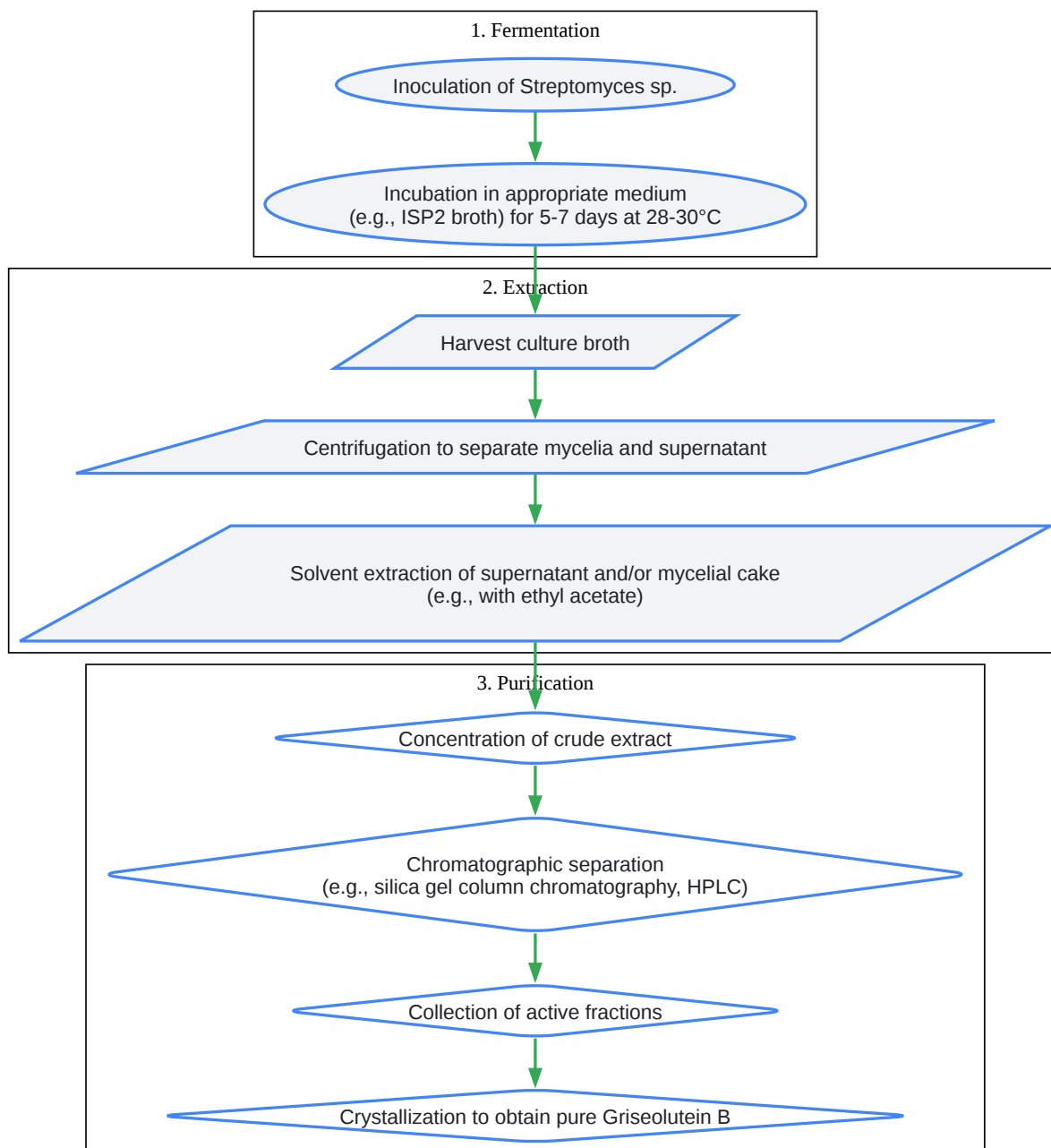
While specific cytotoxicity data for **Griseolutein B** is limited in the public domain, a structurally related compound, Griseolutein T, which also possesses a dihydrophenazine core, has been evaluated for its effect on human cancer cell lines. Griseolutein T exhibited an IC<sub>50</sub> of 1.6 µM against the HeLa-S3 cell line. This suggests that dihydrophenazine compounds, including **Griseolutein B**, may possess cytotoxic properties that warrant further investigation for their potential as anticancer agents.

Compound	Cell Line	IC <sub>50</sub> (μM)	Reference
Griseolutein T	HeLa-S3	1.6	

## Experimental Protocols

### Isolation of Griseolutein B from Streptomyces sp.

The following is a generalized protocol for the isolation of dihydrophenazine compounds like **Griseolutein B** from Streptomyces cultures. Specific parameters may need to be optimized for different strains and culture conditions.

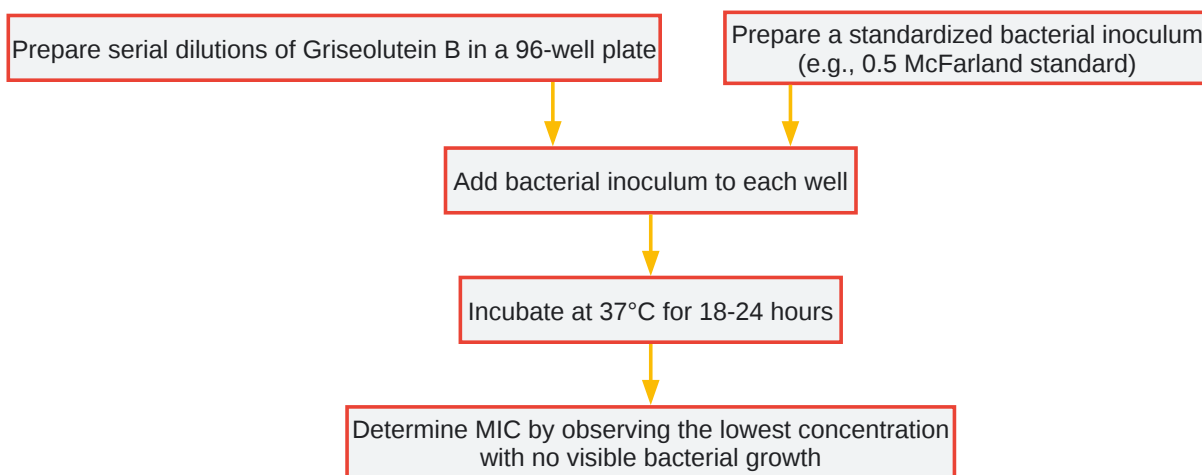


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Caption: Generalized workflow for the isolation and purification of **Griseolutein B**.

## Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

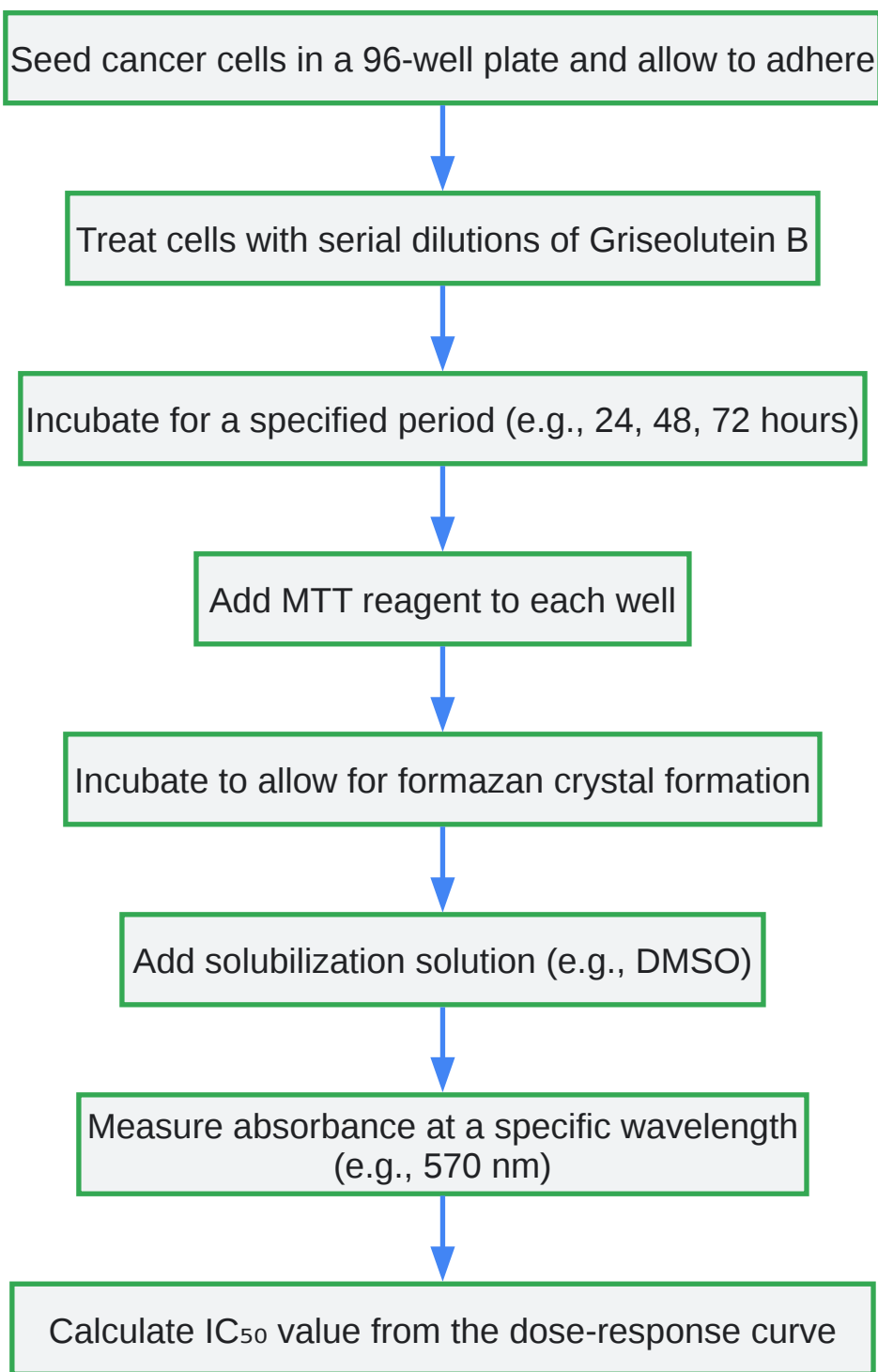


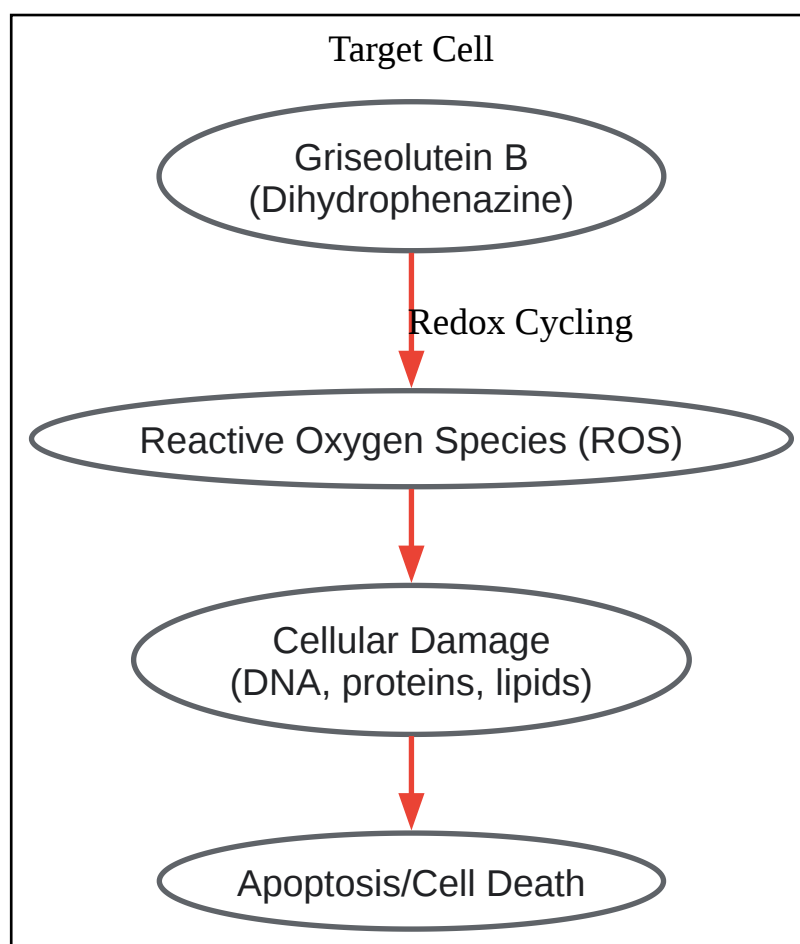
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Caption: Protocol for determining the Minimum Inhibitory Concentration (MIC).

## Assessment of Cytotoxicity (IC<sub>50</sub>)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of chemical compounds.





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## References

- 1. researchgate.net [researchgate.net]
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